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Abstract

Tacrolimus, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in
organ transplantation. As with any pharmaceutical agent, the presence of impurities in the final
drug product is a critical quality attribute that demands rigorous control and characterization.
This technical guide provides an in-depth examination of Tacrolimus Impurity 1, a known
degradation product of Tacrolimus. This document outlines its chemical identity, potential
formation pathways, and analytical methodologies for its detection and quantification. While
specific biological activity and toxicity data for Tacrolimus Impurity 1 are not extensively
available in the public domain, its status as a monitored impurity underscores the importance of
controlling its levels in pharmaceutical formulations.

Chemical Identity and Properties

Tacrolimus Impurity 1 is a well-characterized related substance of Tacrolimus. Its fundamental
chemical properties are summarized in the table below.
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Property Value

[3S-
[BR[E(1S,3S,45)],4S,5R,8S,9E,12R,14R, 155,16
R,18S5,19S,25aR]]-3,4,5,6,8,11,12,13,14,15,16,1
7,18,19,23,24,25a-0Octadecahydro-5,19-
Chemical Name dihydroxy-3-[2-(4-hydroxy-3-
methoxycyclohexyl)-1-methylethenyl]-14,16-
dimethoxy-4,10,12,18-tetramethyl-8-(2-
propenyl)-15,19-epoxypyrido[2,1-c][1]
[2]Joxaazacyclodocosine-1,7,20(22H)-trion

CAS Number 123719-19-7
Molecular Formula C43H69NO11
Molecular Weight 776.01 g/mol

Tacrolimus Impurity 1 is used as a reference
Synonyms ) )
standard in analytical research.[3]

Chemical Structure:

Caption: A simplified block diagram representing the core structural motifs of Tacrolimus

Impurity 1.

Formation and Degradation Pathways

Tacrolimus Impurity 1 is recognized as a degradation product of Tacrolimus.[4] The complex
structure of Tacrolimus, a macrolide lactone, renders it susceptible to various degradation
pathways, including hydrolysis, oxidation, and photolysis. While the precise, step-by-step
chemical transformation leading to the formation of Tacrolimus Impurity 1 is not extensively
detailed in publicly available literature, it is understood to arise from the chemical instability of
the parent Tacrolimus molecule under certain conditions.

Forced degradation studies are crucial in identifying potential degradation products like
Impurity 1. These studies typically involve exposing the active pharmaceutical ingredient (API)
to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light, as mandated
by regulatory guidelines like the International Council for Harmonisation (ICH) Q1A(R2).
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The following diagram illustrates a generalized workflow for identifying degradation products of
Tacrolimus.

Caption: A generalized workflow for the identification of Tacrolimus degradation products.

Analytical Methodologies

The detection and quantification of Tacrolimus Impurity 1, along with other related substances,
are typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-
performance liquid chromatography (UHPLC) methods coupled with UV or mass spectrometry
(MS) detection. These methods are essential for ensuring the quality and purity of Tacrolimus
drug substances and products.

Representative Experimental Protocol: HPLC-UV

While a specific validated protocol for Tacrolimus Impurity 1 was not found in the public
literature, a general approach based on common practices for analyzing Tacrolimus and its
impurities is outlined below. This protocol is for illustrative purposes and would require
optimization and validation for specific applications.
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Parameter

Condition

Chromatographic System

HPLC with UV detector

C18 reverse-phase column (e.g., 250 mm x 4.6

Column
mm, 5 pm)
A gradient mixture of an aqueous buffer (e.g.,
) phosphate buffer) and an organic solvent (e.g.,
Mobile Phase o - ]
acetonitrile). The specific gradient program
would need to be optimized.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 20 pL

Standard Preparation

A reference standard of Tacrolimus Impurity 1 is
dissolved in a suitable diluent (e.g., acetonitrile)

to a known concentration.

Sample Preparation

The Tacrolimus drug substance or product is
dissolved in the diluent to a specified

concentration.

Quantification

The peak area of Tacrolimus Impurity 1 in the
sample chromatogram is compared to the peak

area of the reference standard.

Method Validation Parameters:

Any analytical method for quantifying impurities must be validated according to ICH Q2(R1)

guidelines, including the following parameters:

o Specificity: The ability to assess the analyte unequivocally in the presence of other

components.

© 2025 BenchChem. All rights reserved.

4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Linearity: The ability to elicit test results that are directly proportional to the concentration of
the analyte.

e Range: The interval between the upper and lower concentrations of the analyte that have
been demonstrated to be determined with suitable precision, accuracy, and linearity.

e Accuracy: The closeness of test results to the true value.

e Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample.

e Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but
not necessarily quantitated as an exact value.

e Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be
quantitatively determined with suitable precision and accuracy.

* Robustness: A measure of its capacity to remain unaffected by small, but deliberate
variations in method parameters.

Pharmacopeial Standards and Limits

Specific pharmacopeial limits for Tacrolimus Impurity 1 (CAS 123719-19-7) are not explicitly
detailed in the readily available public monographs from major pharmacopeias like the United
States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, these
pharmacopeias establish general and specific limits for known and unknown impurities in
Tacrolimus drug substances and products. The limits are typically expressed as a percentage
of the active ingredient. The absence of a specific limit for Impurity 1 in these public documents
does not diminish the necessity for its control; it is often managed as a specified or unspecified
impurity under the general impurity limits.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and
toxicological profile of Tacrolimus Impurity 1. As a degradation product, its pharmacological and
toxicological properties may differ from the parent compound, Tacrolimus. The primary focus of
regulatory bodies and pharmaceutical manufacturers is to control the levels of such impurities
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to ensure the safety and efficacy of the final drug product. The principle of As Low As
Reasonably Practicable (ALARP) is applied to all impurities.

The known immunosuppressive activity of Tacrolimus is mediated through the inhibition of
calcineurin, which in turn suppresses T-lymphocyte activation. The following diagram illustrates
the established signaling pathway of Tacrolimus.

Caption: The signaling pathway of Tacrolimus, illustrating its inhibition of calcineurin.

It is plausible that any structural modification to the Tacrolimus molecule, as is the case with
Impurity 1, could alter its binding affinity for FKBP12 and consequently its immunosuppressive
potency. However, without specific studies, this remains speculative. The potential for any
unique toxicity associated with Impurity 1 also remains uncharacterized in the public domain.

Conclusion

Tacrolimus Impurity 1 is a known degradation product of Tacrolimus that is monitored and
controlled during the manufacturing of the drug substance and final product. While its chemical
identity is established, detailed public information on its specific formation pathways, validated
analytical protocols, and biological activity is limited. The control of this and other impurities is
paramount to ensuring the consistent quality, safety, and efficacy of Tacrolimus-containing
medicines. Further research into the biological and toxicological profile of Tacrolimus Impurity 1
would be beneficial for a more comprehensive risk assessment. For now, its status as a
controlled substance underscores the rigorous standards applied in pharmaceutical
manufacturing to minimize patient exposure to potentially harmful impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Tacrolimus Impurity 1: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147247#what-is-tacrolimus-impurity-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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